

Crystal Structure Analysis of Phenyl-Tetrahydrofuran Thiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

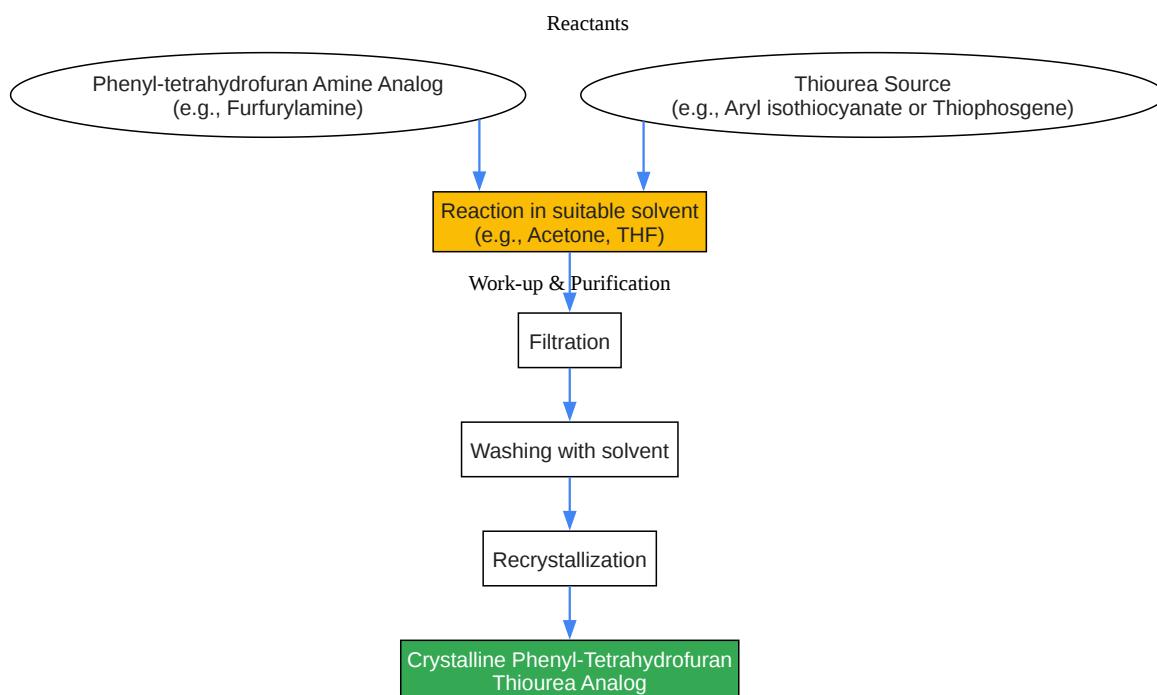
Cat. No.: B1305788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of compounds analogous to phenyl-tetrahydrofuran thioureas. Due to a scarcity of publicly available crystallographic data for thiourea compounds directly incorporating a saturated tetrahydrofuran ring, this paper focuses on closely related phenyl-furan and phenyl-furoyl thiourea derivatives. The structural insights from these analogs offer a valuable framework for understanding the conformational preferences, intermolecular interactions, and potential biological activities of the target compounds. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols


The synthesis and crystallographic analysis of phenyl-furan and phenyl-furoyl thiourea derivatives generally follow established methodologies.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriately substituted isothiocyanate with an amine.[\[2\]](#)[\[3\]](#)[\[4\]](#) For instance, the synthesis of 1-(2-furoyl)-3-

phenylthiourea (FPT) and its derivatives can be achieved through the reaction of furoyl isothiocyanate with the corresponding aniline.^[5] Another versatile method is the reaction of 1,1'-thiocarbonyldiimidazole with amines, as demonstrated in the preparation of N,N'-bis[2-(dialkylamino)phenyl]thioureas.^[6]

A generalized workflow for the synthesis is presented below:

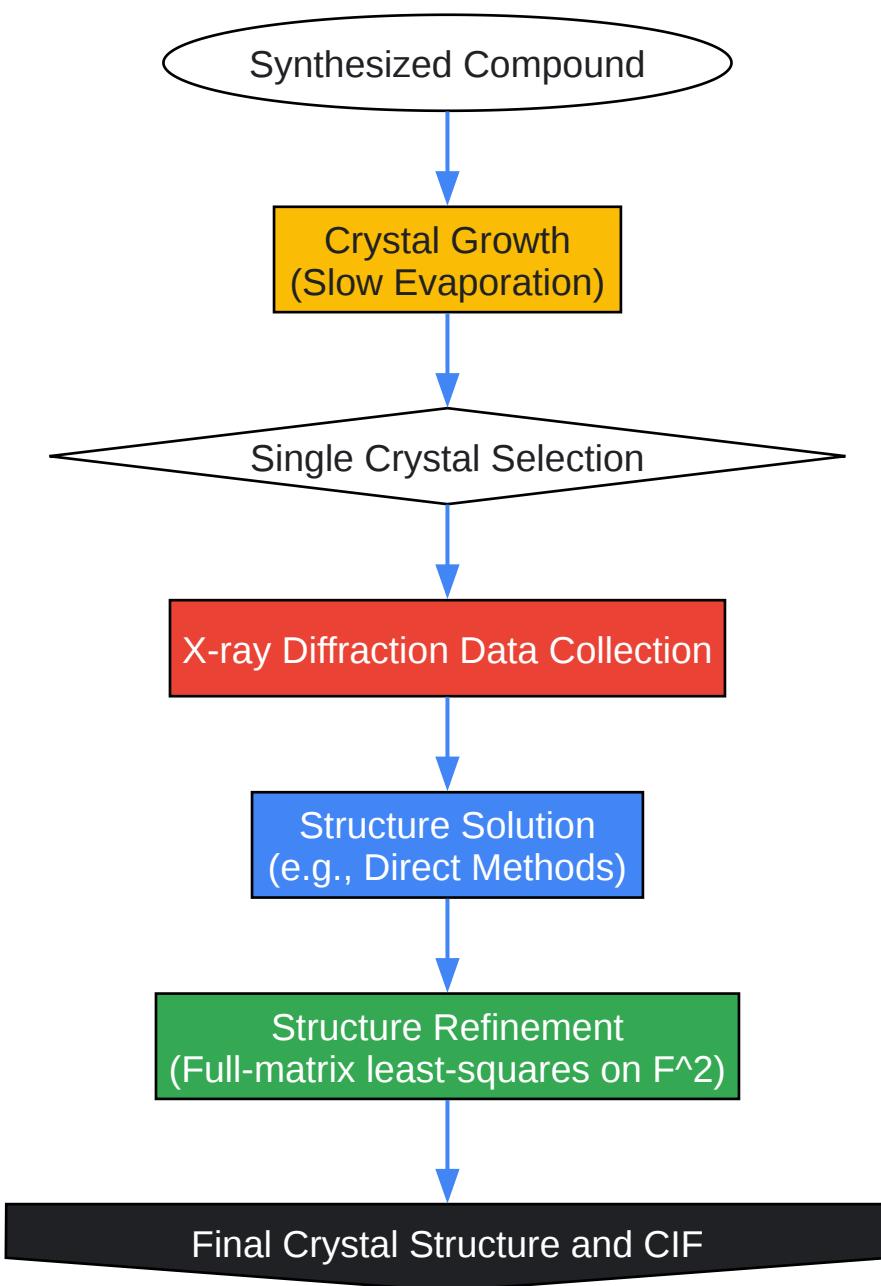

[Click to download full resolution via product page](#)

Figure 1: Generalized synthetic workflow for phenyl-tetrahydrofuran thiourea analogs.

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol-dichloromethane.^[1] The crystal structure is then determined using single-crystal X-ray diffraction. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction data can be used to determine the crystal structure via methods like simulated annealing.^{[7][8]}

The general experimental workflow for crystal structure determination is as follows:

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The following tables summarize the crystallographic data for several phenyl-furan and phenyl-furoyl thiourea derivatives. This data provides a basis for understanding the structural parameters of related phenyl-tetrahydrofuran thiourea compounds.

Table 1: Crystal Data and Structure Refinement Parameters

Compound	1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9]	1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7]	1-(2-Furoyl)-3-phenylthiourea (FPT)[5]	1-Furoyl-3-methyl-3-phenylthiourea [10][11]
Formula	C12H11ClN2OS	C18H14N2O2S	C12H10N2O2S	C13H12N2O2S
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁	P2 ₁ /c	P2 ₁ /c
a (Å)	Not Specified	12.691(1)	4.7679(5)	12.019(2)
b (Å)	Not Specified	6.026(2)	20.9704(2)	14.156(3)
c (Å)	Not Specified	11.861(1)	12.5109(5)	18.432(2)
β (°)	Not Specified	117.95(2)	109.811(10)	127.39(2)
Volume (Å ³)	Not Specified	801.5(3)	1176.87(3)	2538.7(4)
Z	Not Specified	Not Specified	Not Specified	8
R-factor (%)	Not Specified	Not Specified	Not Specified	4.7
wR-factor (%)	Not Specified	Not Specified	Not Specified	11.7

Table 2: Selected Bond Lengths (Å)

Bond	1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[8]	1-(2-Furoyl)-3-phenylthiourea (FPT)[5]	N,N'-bis[2-(dimethylamino)phenyl]thiourea (1)[6]
C=S	1.600(2)	1.67(6)	1.6879(11)
C=O	Not Specified	1.19(7)	Not Applicable
C-N (thiourea)	Shorter than single bond	Not Specified	1.3396(14), 1.3621(15)
C-N (amide)	Shorter than single bond	Not Specified	Not Applicable

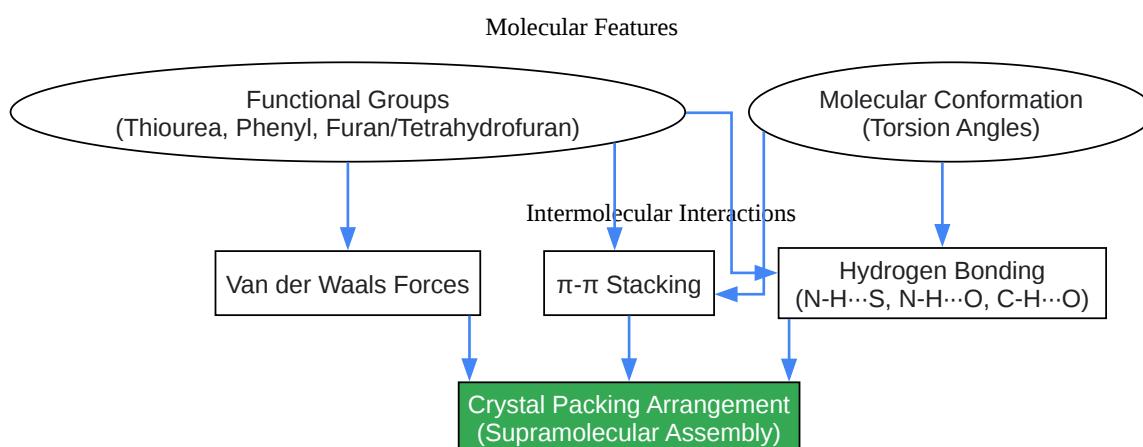
Table 3: Selected Bond and Torsion Angles (°)

Angle	1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9]	1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7][8]	1-(2-Furoyl)-3-phenylthiourea (FPT)[5]
Dihedral angle (Furan/Furoyl and Phenyl rings)	65.7	Benzene rings inclined by 54.5(6) and 63.7(1)	Benzene ring inclined by 24.3(4)
Dihedral angle (Thiourea and Furoyl group)	Not Applicable	73.8(6)	43.8(5)
Torsion angle (O1-C1-N1-C2)	Not Applicable	-45.8(3)	Not Specified
Torsion angle (C1-N1-C2-S1)	Not Applicable	85.5(3)	Not Specified

Structural Analysis and Intermolecular Interactions

The crystal structures of phenyl-furan and phenyl-furoyl thiourea derivatives are stabilized by a variety of intermolecular interactions, which are crucial for their supramolecular assembly and

can influence their biological activity.


Hydrogen Bonding

A predominant feature in the crystal packing of many thiourea derivatives is the presence of hydrogen bonds. In 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, the crystal structure forms a chain stabilized by strong N-H \cdots S hydrogen bonds (2.658 Å).^[9] Similarly, in 1-(2-furoyl)-3-phenylthiourea, molecules are linked by N-H \cdots S and C-H \cdots O hydrogen bonds.^[5] Intramolecular N-H \cdots O hydrogen bonds are also observed, which stabilize the conformation of the molecule.
^[5]

π - π Stacking and Other Interactions

In addition to hydrogen bonding, π - π stacking interactions between aromatic rings can play a significant role in the crystal packing. For instance, in 1-(2-furoyl)-3-phenylthiourea, π - π interactions with an offset arrangement are observed.^[5] Van der Waals forces are also universally present and contribute to the overall stability of the crystal lattice.^{[7][8]}

The logical relationship between molecular structure and crystal packing is depicted below:

[Click to download full resolution via product page](#)

Figure 3: Relationship between molecular features and crystal packing.

Conclusion

The crystal structure analysis of phenyl-furan and phenyl-furoyl thiourea compounds provides significant insights into the structural properties that can be extrapolated to their tetrahydrofuran analogs. The data reveals a propensity for these molecules to form extensive networks of intermolecular interactions, particularly hydrogen bonds and π - π stacking, which dictate their solid-state architecture. The conformational flexibility, evidenced by the observed torsion angles, is also a key feature. This structural information is invaluable for understanding structure-activity relationships and for the rational design of new thiourea-based therapeutic agents. Further research to obtain crystal structures of thiourea derivatives with a saturated tetrahydrofuran ring is warranted to provide a more direct understanding of their three-dimensional structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and crystal structures of N,N'-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure Analysis of Phenyl-Tetrahydrofuran Thiourea Analogs: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305788#crystal-structure-analysis-of-phenyl-tetrahydrofuran-thiourea-compounds\]](https://www.benchchem.com/product/b1305788#crystal-structure-analysis-of-phenyl-tetrahydrofuran-thiourea-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com